1-oxo-5H-isoquinoline-5-carboxylic acid
Description
1-Oxo-5H-isoquinoline-5-carboxylic acid is a bicyclic heterocyclic compound featuring an isoquinoline backbone with a ketone group (oxo) at position 1 and a carboxylic acid substituent at position 5 (Figure 1). The compound’s carboxylic acid group enhances solubility in polar solvents, while the aromatic isoquinoline core contributes to planar rigidity, influencing its binding affinity in biological systems.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-oxo-5H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5,8H,(H,13,14) |
InChI Key |
SKGJJZCKCNXTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-5H-isoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzamides under acidic conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions .
Another method involves the use of metal catalysts. For instance, the cyclization of ortho-alkynylbenzamides in the presence of a palladium catalyst can yield isoquinoline derivatives . This method is advantageous due to its high efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of 1-oxo-5H-isoquinoline-5-carboxylic acid often involves the use of readily available and non-toxic organic compounds as catalysts. This approach not only improves the yield and purity of the product but also minimizes the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-oxo-5H-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-5-carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 1-hydroxy-5H-isoquinoline-5-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include isoquinoline-5-carboxylic acid, 1-hydroxy-5H-isoquinoline-5-carboxylic acid, and various substituted isoquinoline derivatives .
Scientific Research Applications
1-oxo-5H-isoquinoline-5-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-oxo-5H-isoquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Substituent Variations: Chlorinated Derivatives
Chlorinated isoquinoline carboxylic acids, such as 5-chloroisoquinoline-1-carboxylic acid (CID 59264500, C₁₀H₆ClNO₂), differ by replacing the oxo group with chlorine at position 1. This substitution increases molecular weight (207.61 g/mol vs. Similarity scores (0.98–1.00) indicate close structural resemblance but distinct electronic profiles due to chlorine’s electron-withdrawing effects, which may alter reactivity in cross-coupling reactions or receptor interactions .
Positional Isomerism: Carboxylic Acid Placement
5-Hydroxyisoquinoline-4-carboxylic acid (CAS 76344-95-1, C₁₀H₇NO₃) shifts the carboxylic acid group to position 4, adjacent to a hydroxyl substituent at position 4. ~1.5 for the target compound) and bioavailability . Such differences are critical in drug design, where substituent placement affects target engagement.
Ring System Modifications
- 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (CAS 1439897-88-7, C₁₀H₁₂N₂O₄): Replaces the isoquinoline core with a dihydroisobenzofuran system. The saturated furan ring reduces aromaticity, increasing conformational flexibility and altering metabolic stability .
- 5-Oxo-octahydro-1H-isoindole-1-carboxylic acid (CAS 1403766-54-0, C₉H₁₃NO₃): Features a fully saturated isoindole ring, enhancing solubility (logP ~0.8) but reducing π-π stacking interactions critical for binding to aromatic protein pockets .
Functional Group Diversity
- 1-Oxo-indan-5-carboxylic acid (CAS 1670-81-1, C₁₀H₈O₃): Replaces the nitrogen-containing isoquinoline with an indan backbone. The absence of nitrogen eliminates basicity (pKa ~4.5 for the carboxylic acid vs. ~2.5–3.0 for isoquinoline derivatives), impacting ionization under physiological conditions .
Key Data Table: Structural and Physicochemical Comparison
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